2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,5-dichloroaniline with thioamides under specific conditions. One common method includes the use of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions to yield the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives.
Scientific Research Applications
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-methyl ester: Contains a methyl ester group instead of a carboxylic acid.
Uniqueness
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications.
Biological Activity
2-((2,5-Dichlorophenyl)amino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole ring and carboxylic acid functional group. Its unique structural features suggest potential biological activities, which have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H6Cl2N2O2S
- Molecular Weight : Approximately 274.115 g/mol
- Structural Features : Contains a thiazole ring and a dichlorophenyl group which enhances lipophilicity and may influence interactions with biological targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes involved in various metabolic pathways.
- Cellular Signaling Interference : Modulation of signaling pathways that could lead to therapeutic effects.
- Antimicrobial Activity : Potential to inhibit growth of bacteria and fungi due to its structural similarities with known antimicrobial agents.
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. The specific compound has been explored for its potential against various pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have shown promising results against resistant strains, suggesting it could serve as a lead compound for new antibiotics.
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Effective against methicillin-resistant strains |
Escherichia coli | Inhibition noted in laboratory settings |
Anticancer Activity
The compound has been assessed for anticancer properties:
- Cell Viability Assays : In vitro studies demonstrated reduced viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer).
Compound | Cell Line | Viability Reduction (%) |
---|---|---|
This compound | A549 | 39.8% |
This compound | Caco-2 | 31.9% |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against drug-resistant Staphylococcus aureus and Enterococcus faecium. Results indicated significant inhibition at concentrations lower than those required for conventional antibiotics .
- Anticancer Research : Another study focused on the compound's effects on colorectal cancer cells (Caco-2). Treatment with varying concentrations showed a dose-dependent decrease in cell viability, with statistical significance noted at higher doses .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared to other thiazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Chlorine substitution | Antitumor |
5-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | Bromine substitution | Antimicrobial |
2-Amino-1,3-thiazole-4-carboxylic acid | Amino group present | Anticonvulsant |
Properties
IUPAC Name |
2-(2,5-dichloroanilino)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-6(12)7(3-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZJALQTWNPLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC(=CS2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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